molecular formula C5HCl5O2 B14485061 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid CAS No. 65182-78-7

2,2,3,5,5-Pentachloropenta-3,4-dienoic acid

Katalognummer: B14485061
CAS-Nummer: 65182-78-7
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: PBOMZFMJAXQSLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,5,5-Pentachloropenta-3,4-dienoic acid is an organic compound with the chemical formula C5HCl5O2 . This compound is characterized by the presence of five chlorine atoms and a unique dienoic acid structure, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid involves multiple steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the reactive nature of chlorine.

Analyse Chemischer Reaktionen

2,2,3,5,5-Pentachloropenta-3,4-dienoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,3,5,5-Pentachloropenta-3,4-dienoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2,3,5,5-Pentachloropenta-3,4-dienoic acid involves its interaction with various molecular targets. The presence of multiple chlorine atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms, leading to the formation of various intermediates and products .

Vergleich Mit ähnlichen Verbindungen

2,2,3,5,5-Pentachloropenta-3,4-dienoic acid can be compared with other chlorinated dienoic acids such as:

The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its less chlorinated counterparts.

Eigenschaften

CAS-Nummer

65182-78-7

Molekularformel

C5HCl5O2

Molekulargewicht

270.3 g/mol

InChI

InChI=1S/C5HCl5O2/c6-2(1-3(7)8)5(9,10)4(11)12/h(H,11,12)

InChI-Schlüssel

PBOMZFMJAXQSLB-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(C(=O)O)(Cl)Cl)Cl)=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.